molecular formula C18H19N3OS B2795901 1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one CAS No. 1111591-52-6

1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one

Cat. No.: B2795901
CAS No.: 1111591-52-6
M. Wt: 325.43
InChI Key: OXJYHHMGRYIMIJ-UHFFFAOYSA-N
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Description

The compound “1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one” is a heterocyclic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has been conducted on the synthesis of novel 1,4-dihydropyridine derivatives using related compounds as precursors. These derivatives are synthesized via reactions with primary amines, leading to a variety of yields and demonstrating the versatility of these compounds in generating structurally diverse molecules with potential biological activities (Stanovnik et al., 2002).

Generation of Structurally Diverse Libraries

Compounds related to "1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one" have been utilized as starting materials in alkylation and ring closure reactions. These processes are aimed at generating structurally diverse libraries of compounds, indicating the compound's role in expanding the chemical space for potential drug discovery and other applications (Roman, 2013).

Biological Evaluation of Novel Derivatives

The synthesis and biological evaluation of novel substituted derivatives have been a significant area of research. For instance, derivatives have been synthesized starting from related compounds and tested for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Chandrakantha et al., 2014).

Anthelmintic and Anti-inflammatory Activities

Some novel imidazothiazole sulfides and sulfones derived from related compounds have been prepared and characterized for their anthelmintic and anti-inflammatory activities. These studies underline the compound's usefulness in creating therapeutic agents with specific biological activities (Shetty et al., 2010).

Antimicrobial Activity

The synthesis of novel heterocycles, such as isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, from related compounds and their evaluation for antimicrobial activity highlight the role of these compounds in developing new antimicrobial agents. These studies demonstrate the compound's applicability in addressing the need for novel antimicrobials with diverse mechanisms of action (Zaki et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles have been the focus of much research due to their wide range of biological activities . Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-11-21-16(13(2)19-18(21)23-12)9-10-17(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJYHHMGRYIMIJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=CC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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